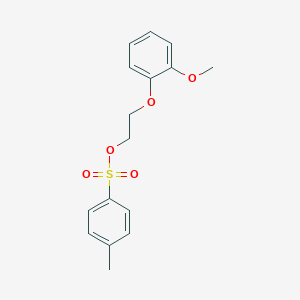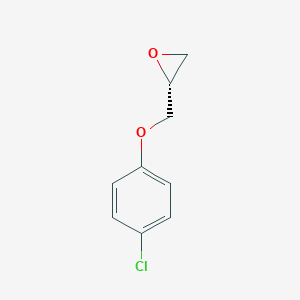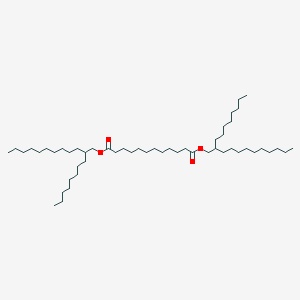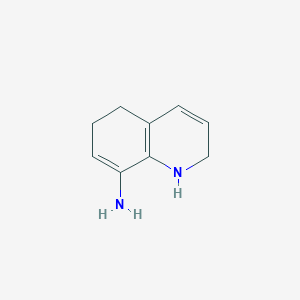
5-Chlor-8-methoxy-2-Tetralon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-methoxyl-2-tetralone: is an organic compound with the molecular formula C11H11ClO2 . It is a derivative of tetralone, characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 8th position on the tetralone ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-8-methoxyl-2-tetralone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: The compound is investigated for its potential pharmacological properties. It is used in the synthesis of medicinal compounds, particularly those targeting neurological disorders such as Parkinson’s disease .
Industry: In the industrial sector, 5-Chloro-8-methoxyl-2-tetralone is used in the production of specialty chemicals and advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methoxyl-2-tetralone typically involves the reduction of 1,6-dimethoxy benzene using sodium metal in an alcohol medium and an ammonia medium at a temperature between 15 and 35 degrees Celsius. The weight ratios of the reagents are crucial for the reaction’s success: anhydrous alcohol to 1,6-dimethoxy benzene (6.0-9.0:1), ammonia liquid to 1,6-dimethoxy benzene (0.05-0.4:1), and sodium metal to 1,6-dimethoxy benzene (0.7-1.2:1). The reduction time ranges from 35 to 48 hours .
Industrial Production Methods: Industrial production of 5-Chloro-8-methoxyl-2-tetralone follows similar synthetic routes but on a larger scale. The process is conducted in cleanroom environments to ensure high purity and quality of the final product. The production capacity can range from kilograms to metric tons, depending on the demand.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Chloro-8-methoxyl-2-tetralone can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form various dihydro derivatives.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Wirkmechanismus
The exact mechanism of action of 5-Chloro-8-methoxyl-2-tetralone is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors involved in neurological pathways. The compound’s effects are likely mediated through its interaction with these molecular targets, influencing biochemical pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
8-Methoxy-2-tetralone: Lacks the chlorine atom at the 5th position.
5-Chloro-2-tetralone: Lacks the methoxy group at the 8th position.
2-Methyl-1-tetralone: Substituted with a methyl group instead of a chlorine or methoxy group.
Uniqueness: 5-Chloro-8-methoxyl-2-tetralone is unique due to the presence of both a chlorine atom and a methoxy group on the tetralone ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .
Eigenschaften
IUPAC Name |
5-chloro-8-methoxy-3,4-dihydro-1H-naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-11-5-4-10(12)8-3-2-7(13)6-9(8)11/h4-5H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYGBVYIWWOBMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CC(=O)CCC2=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570728 |
Source


|
| Record name | 5-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136949-71-8 |
Source


|
| Record name | 5-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Fluorobenzo[d]isothiazole](/img/structure/B144599.png)



